2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
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Description
2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H21ClN6O4S and its molecular weight is 476.94. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Cytotoxicity Studies
The compound has been involved in the synthesis of derivatives with potential anti-bacterial and anti-enzymatic properties. Studies involving molecular docking and cytotoxicity evaluations have been conducted to assess its effectiveness against various bacterial strains, demonstrating significant antibacterial potential, particularly against S. typhi, K. pneumoniae, and S. aureus. The compound also shows moderate inhibition of the α-chymotrypsin enzyme (Siddiqui et al., 2014).
Crystal Structural Analysis
Research on similar compounds includes the study of their crystal structures. Investigations reveal that these compounds tend to have a folded conformation, which is stabilized by intramolecular hydrogen bonding. This insight is crucial for understanding the physical properties and reactivity of such compounds (Subasri et al., 2016).
Synthesis and Antimicrobial Screening
The compound forms the basis for synthesizing various derivatives that are evaluated for their antimicrobial properties. These include screenings against bacterial, fungal, and antituberculosis activities. The incorporation of the 1,2,4-triazole ring system in these derivatives is noted for its wide range of pharmaceutical activity, including antimicrobial properties (MahyavanshiJyotindra et al., 2011).
Electrochemical Reduction of CO2
In the realm of environmental chemistry, derivatives of this compound have been explored in the electrochemical reduction of CO2. Studies on rhenium tricarbonyl complexes coordinated by related ligands indicate potential applications in CO2 reduction, which is significant for addressing environmental concerns related to carbon dioxide emissions (Nganga et al., 2017).
Anticancer Applications
Some derivatives have been prepared and tested for their potential as anticancer agents. The most notable activity was observed in leukemia cell lines, showcasing the compound’s relevance in developing new cancer therapies (Medwid et al., 1990).
Nonclassical Antifolate Inhibitors
Another interesting application is in the synthesis of novel inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis. These compounds, which include derivatives of the compound , have been evaluated as potential antitumor and antibacterial agents (Gangjee et al., 1996).
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O4S/c21-12-3-5-14(6-4-12)27-16(8-13-9-17(28)24-19(30)23-13)25-26-20(27)32-11-18(29)22-10-15-2-1-7-31-15/h3-6,9,15H,1-2,7-8,10-11H2,(H,22,29)(H2,23,24,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHOLCCAHGMJDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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